1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1152905-55-9
VCID: VC2781993
InChI: InChI=1S/C10H16N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,13,15)
SMILES: CN1C=C(C=N1)C(=O)NC2CCNCC2
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

CAS No.: 1152905-55-9

Cat. No.: VC2781993

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide - 1152905-55-9

Specification

CAS No. 1152905-55-9
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name 1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C10H16N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,13,15)
Standard InChI Key IRSAICAJPYRZHA-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C(=O)NC2CCNCC2
Canonical SMILES CN1C=C(C=N1)C(=O)NC2CCNCC2

Introduction

Structural Characteristics

Chemical Structure and Identification

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide consists of a 1-methyl-1H-pyrazole core with a carboxamide group at position 4, which is connected to a piperidine ring. The compound is identified in chemical databases with specific identifiers, facilitating its recognition and categorization in scientific literature .

The parent compound (1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide) is registered with CID 28742781 according to PubChem data, while its dihydrochloride salt form has CID 137951867 . The compound's CAS number has been identified as 1152905-55-9, providing a unique identifier for chemical substance registry systems .

Molecular Representation

The structural representation of this compound can be described using various chemical notation systems:

Notation TypeRepresentation
SMILESCN1C=C(C=N1)C(=O)NC2CCNCC2
InChIInChI=1S/C10H16N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,13,15)
InChIKeyVBFLLEGSFWYJQR-UHFFFAOYSA-N
Molecular FormulaC₁₀H₁₆N₄O (free base)

This molecular representation helps in understanding the compound's structure and serves as a foundation for studying its chemical behavior and interactions .

Physicochemical Properties

Basic Physical Properties

The compound exists as a solid at room temperature, consistent with its molecular weight and structure. The free base form has a molecular weight of 208.26 g/mol, while the dihydrochloride salt has a molecular weight of 281.18 g/mol (accounting for the additional weight of two HCl molecules) .

Calculated Properties

Based on computational analysis, the compound exhibits specific properties that influence its chemical behavior and potential biological activities:

PropertyValueReference
Molecular Weight (dihydrochloride)281.18 g/molComputed by PubChem
Hydrogen Bond Donor Count4Computed by Cactvs
Hydrogen Bond Acceptor Count3Computed by Cactvs
Rotatable Bond Count2Computed by Cactvs
Exact Mass280.0857666 DaComputed by PubChem
Monoisotopic Mass280.0857666 DaComputed by PubChem

These properties are crucial for understanding how the molecule might interact with biological systems, its solubility in various media, and its general reactivity pattern .

Synthesis and Characterization

Characterization Methods

Characterization of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

For example, similar pyrazole-4-carboxamide derivatives have been characterized using specific NMR signals, such as the characteristic singlet for the pyrazole-H proton typically appearing at around 7.55-7.88 ppm in the ¹H NMR spectrum .

Biological Activities and Applications

General Biological Relevance of Pyrazole Derivatives

Pyrazole derivatives, including compounds similar to 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, exhibit diverse biological activities. The general pharmacological significance of this class of compounds includes:

  • Enzyme inhibition (particularly kinases)

  • Anti-inflammatory properties

  • Antimicrobial activity

  • Antitumor effects

  • Neurological activities

These properties make pyrazole derivatives attractive candidates for drug development across multiple therapeutic areas .

Structure-Activity Relationships

The specific arrangement of functional groups in 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide contributes to its potential biological activity. Research on related compounds has established several key structure-activity relationships:

  • The pyrazole ring serves as a rigid scaffold that positions functional groups in specific orientations.

  • The methyl group at position 1 of the pyrazole ring affects lipophilicity and binding interactions.

  • The carboxamide group at position 4 can participate in hydrogen bonding with biological targets.

  • The piperidine ring provides a basic nitrogen atom that can interact with acidic residues in proteins .

These structural features collectively influence how the molecule interacts with biological systems and determine its potential therapeutic applications.

Research Findings on Related Compounds

While specific research on 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is limited, studies on structurally related compounds provide valuable insights:

Pyrazole Carboxamides as Enzyme Inhibitors

A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives have shown potential as enzyme inhibitors. For example, certain derivatives demonstrated activity against specific cell lines, suggesting potential anticancer properties .

Pyrazole Derivatives in Neurological Applications

Pyrazole-based compounds with structural similarities to our target molecule have been investigated for their effects on cannabinoid receptors. For instance, the compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR-141716) has been studied as a CB1 receptor antagonist .

Anti-inflammatory Activities

Pyrazole derivatives have demonstrated significant anti-inflammatory properties. Bruno et al. reported that certain 1H-pyrazole-4-carboxylic acid derivatives exhibited potent inhibition of chemotaxis, suggesting potential anti-inflammatory applications .

Comparative Analysis

Comparison with Similar Compounds

To better understand the potential properties and applications of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, it is instructive to compare it with structurally similar compounds:

CompoundStructural SimilarityKey DifferencesPotential Impact on Activity
3-ethyl-1-methyl-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamideHigh (differs in position of carboxamide and additional ethyl group)Carboxamide at position 5 instead of 4; Ethyl group at position 3May affect binding orientation and potency
1-methyl-N-{1-[2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]piperidin-4-yl}-1H-pyrazole-4-carboxamideModerate (shares core structure)Additional triazole moiety and acetyl groupIncreased molecular complexity may alter pharmacokinetic properties
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR-141716)Moderate (similar carboxamide linkage)Different substitution pattern and additional aromatic ringsKnown CB1 receptor antagonist; structural differences likely crucial for this activity

This comparative analysis highlights how subtle structural changes can significantly impact the biological activity and physicochemical properties of pyrazole derivatives .

Structure-Property Relationships

The relationship between structure and properties for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide and related compounds can be summarized as follows:

  • Position of Substitution: The position of the carboxamide group (position 4 vs. position 5 or 3) affects the molecule's geometry and electronic distribution.

  • Nature of Substituents: The presence of additional functional groups (e.g., ethyl, chloro, methoxy) influences lipophilicity, electronic properties, and steric effects.

  • Ring Systems: The incorporation of additional ring systems or modifications to existing rings can dramatically alter pharmacokinetic and pharmacodynamic properties .

These structure-property relationships provide valuable insights for the rational design of new pyrazole derivatives with enhanced properties or targeted biological activities.

Current Research Trends and Future Directions

Recent Advances in Pyrazole Chemistry

Recent research in pyrazole chemistry has focused on developing more efficient synthetic routes, exploring new substitution patterns, and investigating novel applications for pyrazole derivatives. Advances in computational chemistry have also facilitated the prediction of properties and activities of pyrazole compounds, aiding in the rational design of new derivatives .

Emerging Applications

Emerging applications for compounds similar to 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide include:

  • Targeted Cancer Therapies: Pyrazole derivatives have shown promise as kinase inhibitors, with potential applications in cancer treatment.

  • Anti-inflammatory Agents: The ability of certain pyrazole compounds to inhibit chemotaxis and other inflammatory processes suggests potential applications in treating inflammatory conditions.

  • Neurological Disorders: The interaction of some pyrazole derivatives with cannabinoid receptors indicates potential applications in treating neurological and psychiatric disorders.

  • Antimicrobial Agents: Pyrazole compounds have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics .

Future Research Directions

Future research on 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide may focus on:

  • Detailed structure-activity relationship studies to optimize biological activity.

  • Investigation of specific molecular targets and mechanisms of action.

  • Development of more efficient synthetic routes.

  • Exploration of potential therapeutic applications based on the compound's structural features.

  • Modification of the core structure to enhance specific properties or activities .

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